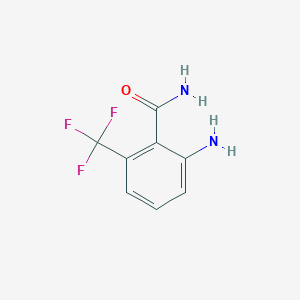

![molecular formula C19H16N6O B2851969 6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2202166-78-5](/img/structure/B2851969.png)

6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

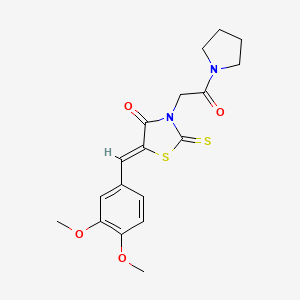

The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen in the pyridine and pyridazinone rings, as well as in the azetidine ring, is likely to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. For instance, the pyridine and pyridazinone rings might undergo electrophilic substitution reactions, while the azetidine ring might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might make the compound basic, while the presence of the nitrile group might make it somewhat polar .Wissenschaftliche Forschungsanwendungen

Application in Anticancer Research

Specific Scientific Field

Summary of the Application

The compound has been synthesized and evaluated for its antitumor activity against liver carcinoma cell line (HEPG2). The pyridine derivatives have shown promising results .

Methods of Application or Experimental Procedures

The compound was synthesized using sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate. These were reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

Results or Outcomes

The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Application in Antimicrobial Research

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

The compound has been synthesized and evaluated for its antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Methods of Application or Experimental Procedures

The compound was synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results or Outcomes

The derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure. In addition, the antibacterial and antifungal properties of the derivatives were higher than some drugs .

Application in Drug Discovery

Specific Scientific Field

Summary of the Application

The five-membered pyrrolidine ring, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Methods of Application or Experimental Procedures

The compound can be synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Results or Outcomes

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature to have bioactive molecules with target selectivity .

Eigenschaften

IUPAC Name |

6-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c20-8-14-3-5-18(22-9-14)24-11-15(12-24)13-25-19(26)6-4-17(23-25)16-2-1-7-21-10-16/h1-7,9-10,15H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUGAVTARBAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2851886.png)

![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2851890.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2851892.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2851896.png)

![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)